3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
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Overview
Description
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety. The presence of dichlorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazoloquinazolines have been reported to target the pcaf bromodomain .
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been reported to influence various biological activities .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of similar compounds .
Result of Action
Similar compounds have shown cytotoxic activity against certain cancer cell lines .
Action Environment
The photophysical properties of similar compounds have been investigated in different solvents and in the solid state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps. One common method includes the Pd-catalyzed cross-coupling Suzuki–Miyaura reactions. The process begins with the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol, leading to the formation of [4,3-c]-annulated triazoloquinazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions could introduce various functional groups into the triazoloquinazoline framework .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine: This compound has a similar structure but includes a methoxy group instead of a phenyl group.
5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine: This compound features a tert-butyl group and has shown significant biological activity.
Uniqueness
3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with molecular targets in a way that similar compounds do not. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N5/c22-13-10-11-15(17(23)12-13)19-26-27-20-16-8-4-5-9-18(16)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCULXQUEBXGBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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